![molecular formula C11H8F3N3O3 B2854329 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole CAS No. 1240567-71-8](/img/structure/B2854329.png)
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole
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Overview
Description
“3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They participate in a wide range of reactions, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Scientific Research Applications
Electrochromic Devices
The compound has been used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles . These polymers have shown promising results as anodic materials for electrochromic devices . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of these polymers decreases their HOMO and LUMO energy levels . This results in the display of various colors from reduced to oxidized states .
Antileishmanial Activity
Pyrazole-bearing compounds, such as 3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole, have been synthesized and evaluated for their antileishmanial activity . In particular, compound 13 displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Antimalarial Activity
The same pyrazole derivatives have also been evaluated for their antimalarial activity . Compounds 14 and 15 showed significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively . This suggests that these derivatives could be potential pharmacophores for the preparation of effective antimalarial agents .
Molecular Docking Studies
The compound has been used in molecular docking studies to justify the antileishmanial activity of compound 13 . The study was conducted on Lm-PTR1, complexed with Trimethoprim .
Future Directions
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, some pyrazole derivatives have shown superior antipromastigote activity, which is crucial in combating Leishmania strains .
Biochemical Pathways
It is known that pyrazole derivatives can interfere with the life cycle of pathogens such as leishmania and plasmodium, disrupting their growth and proliferation .
Result of Action
It is known that some pyrazole derivatives can inhibit the growth of pathogens such as leishmania and plasmodium, which can lead to their eradication .
properties
IUPAC Name |
3-nitro-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O3/c12-11(13,14)20-9-3-1-8(2-4-9)7-16-6-5-10(15-16)17(18)19/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRFLULKCABKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole |
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